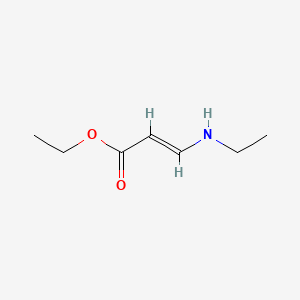
Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol. It is also known by its IUPAC name, 1-(tert-butyldiazenyl)cyclopentan-1-ol. This compound is characterized by the presence of a cyclopentanol ring substituted with a tert-butyl group and an azo group, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
The synthesis of Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) typically involves the reaction of cyclopentanol with tert-butyl nitrite under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the azo group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a metal catalyst, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The azo group in the compound can undergo redox reactions, which may play a role in its biological activity. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) can be compared with other similar compounds, such as:
Cyclopentanol: A simpler analog without the azo and tert-butyl groups, used primarily as a solvent and intermediate in organic synthesis.
Cyclopentanone: The oxidized form of cyclopentanol, used in the synthesis of fragrances and pharmaceuticals.
Cyclopentylamine: A derivative where the hydroxyl group is replaced by an amine group, used in the synthesis of various chemicals.
The presence of the azo and tert-butyl groups in Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
50265-78-6 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(tert-butyldiazenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18N2O/c1-8(2,3)10-11-9(12)6-4-5-7-9/h12H,4-7H2,1-3H3 |
InChI-Schlüssel |
KTYBPHCWSCRLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



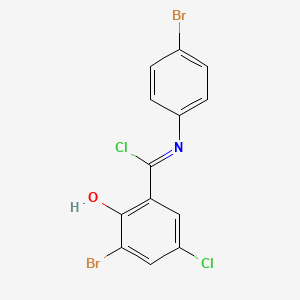


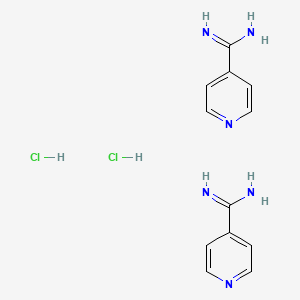
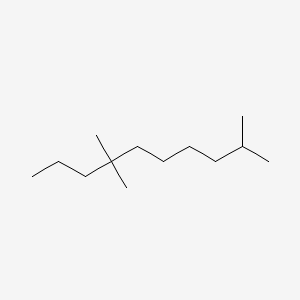
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
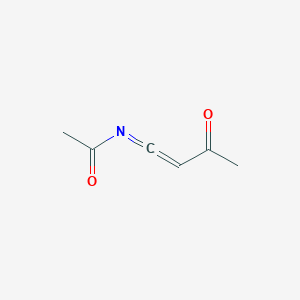

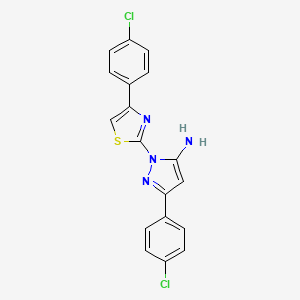
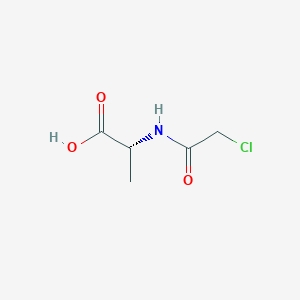
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
